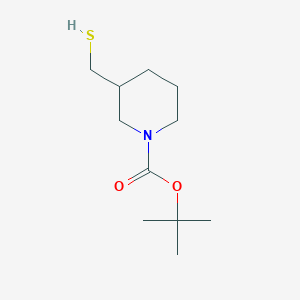

tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

科学的研究の応用

Synthetic Pathways and Industrial Applications

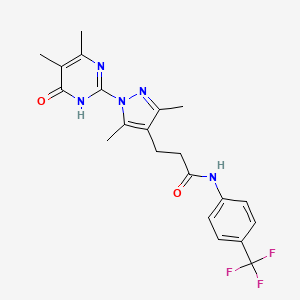

The compound tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate plays a crucial role in the synthesis of complex molecules, such as vandetanib, a therapeutic agent. By analyzing various synthetic routes, researchers have identified processes that offer higher yields and commercial value for industrial production. These routes involve a series of chemical transformations, including substitution, deprotection, and cyclization, highlighting the compound's versatility in facilitating the synthesis of pharmacologically important molecules (Mi, 2015).

Environmental Remediation

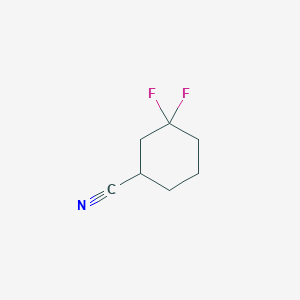

In environmental science, this compound's derivatives, such as MTBE (Methyl tert-butyl ether), are studied for their potential environmental impacts and remediation strategies. Adsorption techniques have been explored for removing MTBE from water, considering its widespread use as a gasoline additive and consequent environmental pollution. Various adsorbents, including activated carbon and resins, have been evaluated for their effectiveness in eliminating MTBE from aqueous solutions, offering insights into potential remediation technologies (Vakili et al., 2017).

Biocatalysis and Bioseparation

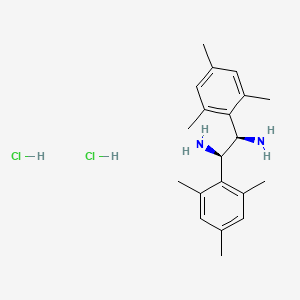

The role of this compound derivatives in biocatalysis and bioseparation has also been a subject of interest. Research in this area focuses on the synthesis of N-heterocycles via sulfinimines, utilizing chiral auxiliaries like tert-butanesulfinamide for asymmetric synthesis. This methodology allows access to diverse structures that are important in natural products and therapeutic compounds, demonstrating the compound's utility in facilitating stereoselective synthetic processes (Philip et al., 2020).

Antioxidant Properties and Applications

Further, derivatives of this compound, such as synthetic phenolic antioxidants (SPAs), are widely used in various industries to prolong product shelf life by retarding oxidative reactions. Research has been conducted on the environmental occurrence, human exposure, and toxicity of SPAs, shedding light on their presence in different matrices and potential health impacts. This highlights the importance of understanding and managing the use of such compounds to mitigate environmental and health risks (Liu & Mabury, 2020).

作用機序

Target of Action

The compound “3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .

Mode of Action

The mode of action of a compound is highly dependent on its structure and the target it interacts with. Piperidine derivatives can have a wide range of interactions depending on their specific substitutions .

Biochemical Pathways

Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it might affect. Piperidine derivatives are often involved in neurological pathways due to their ability to cross the blood-brain barrier .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Tert-butyl esters, like in this compound, are often used as protecting groups in organic synthesis because they are stable under a variety of conditions .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of a compound. Tert-butyl esters are generally stable under a variety of conditions .

特性

IUPAC Name |

tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQIKIVZPEWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2534443.png)

![N,N-diethyl-5-methyl-1-(3-nitrobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)

![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)